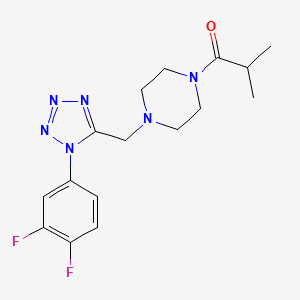

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N6O/c1-11(2)16(25)23-7-5-22(6-8-23)10-15-19-20-21-24(15)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAISQKVQZCECAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can be approached through a multi-step process:

Starting Materials: The preparation begins with commercially available 3,4-difluoroaniline and suitable tetrazole precursors.

Formation of Tetrazole Ring: The tetrazole ring is typically synthesized through cycloaddition reactions involving azides and nitriles under controlled conditions, often utilizing catalysts or specific reagents.

Formation of Piperazine Derivative: The piperazine moiety is incorporated by reacting the intermediate tetrazole with piperazine derivatives, leading to the formation of the desired piperazine-substituted tetrazole intermediate.

Introduction of Ketone Group: Finally, the ketone functional group is introduced through an acylation reaction using suitable acylating agents, yielding the final compound.

Industrial production methods: In industrial settings, the synthesis of this compound can be optimized through scalable processes that emphasize cost-effectiveness and safety. Continuous flow synthesis, automated reaction monitoring, and advanced purification techniques are often employed to achieve high yields and purity.

Types of reactions it undergoes:

Oxidation: This compound may undergo oxidation reactions at the tetrazole ring or other susceptible sites, often resulting in the formation of corresponding oxides.

Reduction: Reduction reactions can target the ketone group, converting it into an alcohol or other reduced forms.

Substitution: The presence of the piperazine and difluorophenyl groups allows for nucleophilic substitution reactions, enabling functionalization at various positions.

Common reagents and conditions used in these reactions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under mild to moderate conditions.

Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major products formed from these reactions:

Oxidation: Oxides or hydroxylated derivatives.

Reduction: Alcohol or alkane derivatives.

Substitution: Various substituted derivatives depending on the nucleophiles employed.

Scientific Research Applications

Chemistry: 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is used in the development of new synthetic methodologies and as an intermediate in the synthesis of more complex molecules. Its diverse reactivity provides a valuable platform for exploring novel reaction pathways.

Biology: This compound serves as a probe in biochemical studies to investigate protein-ligand interactions, enzyme kinetics, and receptor binding affinities. Its structure allows it to interact with biological macromolecules, providing insights into molecular mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anti-inflammatory activities. Its unique structure can be tailored to enhance specific biological activities, leading to the development of new drug candidates.

Industry: The compound's stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. Its binding to proteins or receptors can modulate their activity, leading to downstream effects. The tetrazole ring and difluorophenyl group play crucial roles in its binding affinity and specificity, influencing the compound's pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups, leading to divergent physicochemical and biological profiles.

*Calculated using ChemDraw.

- Tetrazole vs. Triazole/Tetrazolium Analogs : The target’s tetrazole ring offers superior metabolic stability compared to triazole-containing analogs (e.g., ), which are prone to oxidative degradation .

- Fluorophenyl vs.

- Piperazine Linkage : Unlike sulfonyl-piperazine derivatives (), the target’s methyl bridge reduces polarity, favoring blood-brain barrier penetration .

Physicochemical Properties

- Lipophilicity : The target compound’s calculated logP (~2.8) is higher than sulfonyl-piperazine derivatives (logP ~1.5–2.0, ) due to fluorine substitution .

- Solubility : The piperazine moiety improves aqueous solubility compared to dioxolane-linked analogs (), which rely on morpholine for solubility enhancement .

Biological Activity

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one (CAS Number: 1049450-74-9) is a derivative of tetrazole and piperazine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 336.33 g/mol. The structure includes a piperazine ring and a tetrazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Tetrazole derivatives have been reported to exhibit various antimicrobial properties. A study highlighted the synthesis of several substituted 1H-tetrazoles and their evaluation for antibacterial and antifungal activity. Although the specific compound was not directly tested, related tetrazole derivatives showed promising results against multiple strains of bacteria and fungi, suggesting potential for similar activity in this compound .

Anticancer Activity

Research into tetrazole derivatives has also indicated potential anticancer properties. For instance, compounds containing a tetrazole scaffold have been studied for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of piperazine in the structure may enhance bioavailability and efficacy against cancer cells .

The biological activity of tetrazoles often involves interaction with specific biological targets such as enzymes or receptors. For example, tetrazoles can act as enzyme inhibitors or modulate receptor activity, which is crucial for their antimicrobial and anticancer effects. The precise mechanism for the compound remains to be elucidated but may involve similar pathways.

Study 1: Antifungal Activity

In a comparative study on various tetrazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungal agents like fluconazole. This suggests that derivatives similar to the compound could possess strong antifungal properties if further investigated .

Study 2: Antibacterial Activity

A series of piperazine-tetrazole hybrids were synthesized and tested against Gram-positive and Gram-negative bacteria. Some exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus, indicating that modifications to the piperazine or tetrazole moieties can enhance antibacterial potency .

Data Table: Biological Activities of Related Tetrazole Derivatives

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing tetrazole N1 vs. N2 alkylation) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Advanced

Contradictions arise from assay variability (e.g., cell line differences, incubation times). Methodological solutions include:

- Orthogonal Assays : Combine MTT cytotoxicity assays with caspase-3 activation tests for apoptosis validation .

- Standardized Protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and normalize data to positive controls (e.g., doxorubicin) .

- Statistical Analysis : Apply ANOVA to evaluate inter-experimental variability .

What in vitro assays are recommended for initial screening of antimicrobial and anticancer potential?

Q. Basic

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 10231), with MIC thresholds ≤16 µg/mL .

- Anticancer : SRB assay for cell viability in NCI-60 panels, focusing on GI₅₀ values .

How do molecular docking studies predict target interactions, and what validation is required?

Q. Advanced

- Docking Tools : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or CYP450 enzymes .

- Validation :

- Mutagenesis : Compare binding affinities in wild-type vs. mutant enzymes (e.g., EGFR T790M) .

- SPR Analysis : Measure binding kinetics (kₐ/kₐ) to confirm docking predictions .

How does the 3,4-difluorophenyl group influence electronic properties and binding affinity?

Q. Basic

- Electron-Withdrawing Effect : Fluorine atoms increase ring electronegativity, enhancing π-π stacking with aromatic residues (e.g., in kinase active sites) .

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

What approaches assess metabolic stability and pharmacokinetics in preclinical models?

Q. Advanced

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ .

- Pharmacokinetic Profiling : LC-MS/MS to quantify plasma concentrations in Sprague-Dawley rats (dose: 10 mg/kg IV/PO) .

What impurities are common during synthesis, and how are they identified?

Q. Basic

- Common Impurities :

- Unreacted hydrazine intermediates (detected via TLC, Rf = 0.3–0.4) .

- Piperazine dimerization byproducts (identified by HRMS) .

- Quantification : HPLC area normalization with reference standards .

How can SAR studies elucidate the role of the 2-methylpropan-1-one moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.